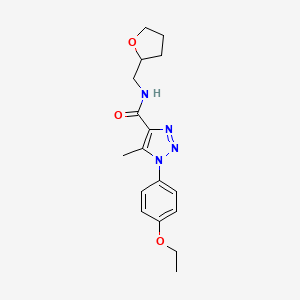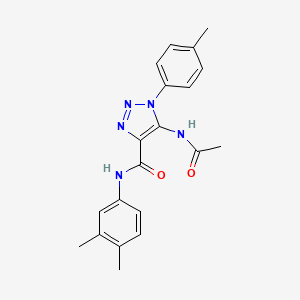![molecular formula C13H24O2Si B2490231 1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-on CAS No. 2167116-33-6](/img/structure/B2490231.png)
1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 1-[(tert-butyldimethylsilyl)oxy] alkenyl isocyanates, involves the use of acetyl or propionyl chloride, silver cyanate, and tert-butyldimethylsilyl triflate in the presence of triethylamine. These compounds demonstrate versatility in cycloaddition reactions to yield highly functionalized pyridines or derivatives of uracil or thymine (Tollenaere & Ghosez, 1998).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one often allows for interesting chemical reactivities due to the presence of both silyl ether and cyclopropyl functionalities. These functionalities can influence the electronic distribution and steric hindrance within the molecule, impacting its reactivity and interaction with various reagents.
Chemical Reactions and Properties
Compounds containing the tert-butyldimethylsilyl group, such as 1-[(tert-butyldimethylsilyl)oxy]methanethiol, are known to be nucleophilic reagents for introducing a protected bivalent sulfur. This highlights the versatility of the tert-butyldimethylsilyl group in synthetic chemistry for providing protection and reactivity to otherwise reactive sites (Dong, Clive, & Gao, 2015).
Wissenschaftliche Forschungsanwendungen
Oxidative Entschützung von aliphatischen tert-Butyldimethylsilylethern
Diese Verbindung wird bei der oxidativen Entschützung von aliphatischen tert-Butyldimethylsilylethern zu den entsprechenden Carbonylverbindungen verwendet . Dieses Verfahren gilt als eine der nützlichsten Schutzmethoden in der organischen Synthese, da es einfach ist, Alkohole damit zu schützen und wieder freizusetzen .
Synthese von ®-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate
Diese Verbindung wird bei der Synthese von ®-tert-Butyl (1-Hydroxybut-3-yn-2-yl)carbamate verwendet, einem Zwischenprodukt des Naturstoffes Jaspin B . Jaspin B wird aus verschiedenen Schwämmen isoliert und zeigt eine zytotoxische Aktivität gegen verschiedene menschliche Karzinomzellinien .
Totalsynthese von (+)-Ambruticin
Es wird als wichtiges Reagenz bei der Totalsynthese von (+)-Ambruticin verwendet , einem Naturstoff mit potentiellen antifungalen und Antikrebs-Eigenschaften.
Totalsynthese von (−)-Laulimalid
Diese Verbindung wird auch bei der Totalsynthese von (−)-Laulimalid verwendet , einem Naturstoff, der eine starke Zytotoxizität gegenüber Krebszellen zeigt.
Totalsynthese von (−)-Salinosporamid A
Es spielt eine entscheidende Rolle bei der Totalsynthese von (−)-Salinosporamid A , einem Naturstoff, der ein potenter Proteasominhibitor ist und als Antikrebsmittel eingesetzt werden könnte.
Totalsynthese von (+)-Leucascandrolid A
Diese Verbindung wird bei der Totalsynthese von (+)-Leucascandrolid A verwendet , einem Naturstoff, der eine starke Zytotoxizität gegenüber Krebszellen zeigt.
Synthese von tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-1-carboxylat
Diese Verbindung wird bei der Synthese von tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-1-carboxylat verwendet , ein potenzieller Vorläufer für biologisch aktive Naturstoffe wie Indiacen A und Indiacen B .
Wirkmechanismus
Target of Action
It is known that this compound is an organic synthesis intermediate and a pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
Compounds with a tert-butyldimethylsilyl (tbdms) group are known to be used as protecting groups in organic synthesis . They can react with various functional groups in a molecule, protecting these groups from unwanted reactions during a synthetic process, and can be removed under specific conditions when no longer needed .
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceutical synthesis , it can be involved in various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
The compound’s solubility in dichloromethane, chloroform, dmso, and ethyl acetate suggests that it may have good bioavailability.
Result of Action
As an intermediate in organic synthesis and pharmaceutical synthesis , its effects would largely depend on the specific context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to react slowly with moisture/water , suggesting that it should be stored and used in a dry environment. It is also acid-sensitive , indicating that its stability and reactivity can be affected by pH. The compound’s boiling point is 74-80℃ at 17 Torr , suggesting that it is stable under normal environmental temperatures but can be volatilized under high temperatures or reduced pressure.
Safety and Hazards
The compound is associated with several hazards. It has been labeled with the GHS07 pictogram, indicating that it can cause harm . The compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxy-1-cyclopropylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2Si/c1-7-11(14)12(10-8-9-10)15-16(5,6)13(2,3)4/h7,10,12H,1,8-9H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKXBFHXJYMHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C1CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2490148.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2490153.png)

![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2490156.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2490160.png)
![Ethyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2490162.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2490166.png)
![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)
![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)

![3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2490171.png)